molecular formula C8H10O3 B1276098 Ethyl 5-methylfuran-2-carboxylate CAS No. 14003-12-4

Ethyl 5-methylfuran-2-carboxylate

Cat. No.: B1276098
CAS No.: 14003-12-4
M. Wt: 154.16 g/mol
InChI Key: CDQUPTICIPKERO-UHFFFAOYSA-N
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Description

Ethyl 5-methylfuran-2-carboxylate is an organic compound with the molecular formula C8H10O3. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of an ethyl ester group at the 2-position and a methyl group at the 5-position of the furan ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-methylfuran-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 5-methylfuran-2-carboxylic acid and ethanol. Additionally, it may interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with esterases results in the hydrolysis of the ester bond, while its interaction with cytochrome P450 enzymes leads to oxidative metabolism. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at very high doses, including potential cytotoxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by esterases and cytochrome P450 enzymes. It can be hydrolyzed to produce 5-methylfuran-2-carboxylic acid and ethanol, which can further participate in various metabolic reactions. The compound’s interaction with cytochrome P450 enzymes also suggests its involvement in oxidative metabolism, potentially affecting the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and function, as well as its accumulation in certain tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with certain enzymes may localize it to the endoplasmic reticulum or mitochondria, where it can participate in specific biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methylfuran-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-methylfuran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the copper-catalyzed reaction of furan, furfural, or 2-acetylfuran with ethyl alcohol under controlled conditions . This method provides high yields and is suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-methylfuran-2-carboxylic acid, while reduction can produce 5-methylfuran-2-methanol.

Scientific Research Applications

Ethyl 5-methylfuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Ethyl 5-methylfuran-2-carboxylate can be compared with other furan derivatives, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications.

Properties

IUPAC Name

ethyl 5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQUPTICIPKERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407941
Record name Ethyl 5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-12-4
Record name 2-Furancarboxylic acid, 5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14003-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method of the present invention involves preparing furan-containing molecules of formula I, which are useful chemical building blocks and fuel or fuel additives, from furan-containing molecules of formula II, in greater than 50% yield. The first step involves contacting a furan-containing molecule of formula II, a base, such as DBU, an organic solvent, such as tetrahydrofuran (THF), a catalyst, such as an N-heterocyclic carbene, and a reactive nucleophile, such as alcohols, water, amines or thiols, in a reaction vessel at a temperature of from about −78 degree C. to 150 degree C. After completion, the second step involves separating the product molecules of formula I by extraction with a hydrophobic solvent, such as ethyl acetate. The yield to methyl 5-methyl-2-furoate and ethyl 5-methyl-2-furoate are greater than 70% by this method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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